(E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
CAS No.: 6552-62-1
Cat. No.: VC3924860
Molecular Formula: C16H13NO4
Molecular Weight: 283.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6552-62-1 |
|---|---|
| Molecular Formula | C16H13NO4 |
| Molecular Weight | 283.28 g/mol |
| IUPAC Name | (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C16H13NO4/c1-21-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(8-6-13)17(19)20/h2-11H,1H3/b11-4+ |
| Standard InChI Key | OEFOVQFJRDIUTL-NYYWCZLTSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
| SMILES | COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
(E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one belongs to the chalcone family, characterized by a conjugated enone system (C=O–C=C). Its IUPAC name reflects the substituents: a methoxy group (-OCH₃) at the para position of one phenyl ring and a nitro group (-NO₂) at the para position of the other. The trans (E) configuration of the double bond is critical for maintaining planarity and electronic conjugation .
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃NO₄ |
| Molecular Weight | 283.28 g/mol |
| CAS Registry Number | 6552-67-6 |
| SMILES Notation | COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)N+[O-] |
| InChI Key | QNALXEABHRAPKC-DHZHZOJOSA-N |
The nitro group’s electron-withdrawing nature and the methoxy group’s electron-donating effects create a push-pull electronic system, influencing reactivity and optical properties .
Synthesis and Optimization
Claisen-Schmidt Condensation
The primary synthesis route involves Claisen-Schmidt condensation between 4-nitrobenzaldehyde and 4′-methoxyacetophenone under alkaline conditions.
Reaction Scheme:
Optimization Parameters:
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Solvent: Ethanol or methanol under reflux (70–80°C).
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Reaction Time: 4–6 hours, monitored by TLC.
Alternative Methodologies
Microwave-assisted synthesis reduces reaction time to 15–30 minutes with comparable yields, while ionic liquid catalysts (e.g., [BMIM]OH) enhance eco-compatibility .
Physicochemical Characterization
Spectroscopic Profiles
IR Spectroscopy:
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Strong absorption at ~1660 cm⁻¹ (C=O stretch).
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Peaks at ~1600 cm⁻¹ (C=C aromatic) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
¹H NMR (400 MHz, CDCl₃):
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δ 8.20–8.15 (d, 2H, nitro-phenyl H).
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δ 7.80–7.75 (d, 1H, enone β-H, J = 15.6 Hz).
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δ 6.95–6.85 (m, 4H, methoxy-phenyl H).
UV-Vis (Ethanol):
Solubility and Stability
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Solubility: Moderate in polar aprotic solvents (DMF, DMSO); low in water.
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Stability: Degrades under prolonged UV exposure due to nitro group photoreactivity .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for heterocyclic syntheses, including pyrazolines and flavones, via cyclocondensation with hydrazines or thioureas .
Nonlinear Optical Materials
DFT calculations indicate a first hyperpolarizability (β₀) of 12.8 × 10⁻³⁰ esu, suggesting utility in optoelectronic devices .
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